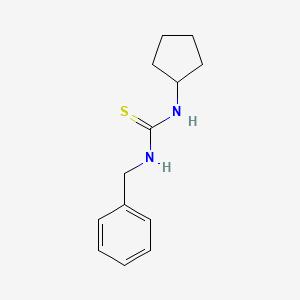

1-Benzyl-3-cyclopentylthiourea

Description

1-Benzyl-3-cyclopentylthiourea is a thiourea derivative featuring a benzyl group (C₆H₅CH₂–) at the N1 position and a cyclopentyl group (C₅H₉–) at the N3 position. Thioureas are characterized by the –NH–C(S)–NH– backbone and are widely studied for their structural diversity, coordination chemistry, and biological applications. For instance, synthesis protocols for similar derivatives often involve reacting primary amines with isothiocyanates, and their applications span metal coordination, crystallography, and anticancer research.

Properties

IUPAC Name |

1-benzyl-3-cyclopentylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKUFPJUSNFYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclopentylthiourea can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with cyclopentylamine in the presence of a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclopentylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Thiol derivatives, substituted thioureas.

Scientific Research Applications

1-Benzyl-3-cyclopentylthiourea has found applications in several scientific research areas:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used as a corrosion inhibitor and in the synthesis of other valuable chemical intermediates

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties depending on substituents. Below, key analogs are compared based on structural features, synthesis, physical properties, and applications.

Structural Features and Substituent Effects

Substituents at the N1 and N3 positions critically influence electronic properties, solubility, and reactivity:

- Benzyl vs. Benzoyl groups : Benzyl (C₆H₅CH₂–) is electron-donating, enhancing nucleophilicity, whereas benzoyl (C₆H₅C(O)–) introduces electron-withdrawing effects, altering metal-binding affinity.

- Cycloalkyl vs.

Key Research Findings

- Electronic Effects : Benzoyl-substituted thioureas exhibit stronger hydrogen-bonding interactions due to polarized C=O and C=S groups.

- Steric Influences : Bulky substituents (e.g., phenethyl in 1-Benzyl-3-phenethyl-2-thiourea) reduce crystallization symmetry but enhance thermal stability.

- Biological Performance : Pt(II) complexes of H₂BPT show IC₅₀ values < 10 µM in HeLa cells, outperforming cisplatin in some assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.